molecular formula C17H17NO3S B12172099 1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone

1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B12172099
M. Wt: 315.4 g/mol
InChI Key: ILZDSBHKTDUCOC-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone typically involves the following steps:

    Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethanone Group: The ethanone group can be introduced through a Friedel-Crafts acylation reaction using suitable acylating agents.

    Methoxyphenoxy Substitution: The final step involves the substitution of the methoxyphenoxy group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone would depend on its specific biological target. Generally, benzothiazine derivatives can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzothiazine Derivatives: Compounds with similar core structures but different substituents.

    Phenoxyethanone Derivatives: Compounds with similar side chains but different core structures.

Uniqueness

1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone is unique due to its specific combination of the benzothiazine core and the methoxyphenoxy side chain, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone

InChI

InChI=1S/C17H17NO3S/c1-20-14-7-3-4-8-15(14)21-12-17(19)18-10-11-22-16-9-5-2-6-13(16)18/h2-9H,10-12H2,1H3

InChI Key

ILZDSBHKTDUCOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCSC3=CC=CC=C32

Origin of Product

United States

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